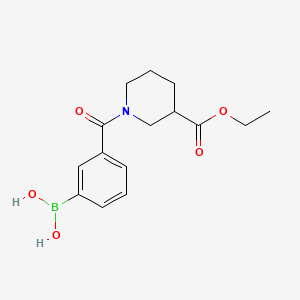
Ethyl 4-Isocyanatobenzoate--d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-Isocyanatobenzoate–d4 is a deuterium-labeled derivative of Ethyl 4-Isocyanatobenzoate. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Isocyanatobenzoate–d4 involves the deuteration of Ethyl 4-Isocyanatobenzoate. The general synthetic route includes the following steps:
Starting Material: Ethyl 4-Isocyanatobenzoate.
Deuteration: The introduction of deuterium atoms into the aromatic ring of Ethyl 4-Isocyanatobenzoate. This can be achieved using deuterated reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of Ethyl 4-Isocyanatobenzoate–d4 typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and deuterated reagents to ensure the efficient incorporation of deuterium atoms .
化学反応の分析
Types of Reactions
Ethyl 4-Isocyanatobenzoate–d4 undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions.
Addition Reactions: The isocyanate group can react with nucleophiles to form urea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include urea derivatives, carbamates, and thiocarbamates, depending on the nucleophile used .
科学的研究の応用
Ethyl 4-Isocyanatobenzoate–d4 has several scientific research applications:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic pathways of deuterium-labeled drugs.
Industry: Applied in the synthesis of deuterium-labeled intermediates for various industrial processes.
作用機序
The mechanism of action of Ethyl 4-Isocyanatobenzoate–d4 involves its incorporation into organic molecules, where the deuterium atoms can influence the compound’s behavior. Deuterium substitution can affect the rate of metabolic reactions, leading to altered pharmacokinetic profiles. This is particularly useful in drug development, where deuterium-labeled compounds can provide insights into the metabolic stability and bioavailability of new drugs .
類似化合物との比較
Similar Compounds
Ethyl 4-Isocyanatobenzoate: The non-deuterated version of Ethyl 4-Isocyanatobenzoate–d4.
Methyl 4-Isocyanatobenzoate: A similar compound with a methyl ester group instead of an ethyl ester group.
4-Isocyanatobenzoic Acid: The carboxylic acid derivative of the isocyanate group.
Uniqueness
Ethyl 4-Isocyanatobenzoate–d4 is unique due to the presence of deuterium atoms, which can significantly alter its chemical and physical properties. This makes it particularly valuable in scientific research, where deuterium-labeled compounds are used to study reaction mechanisms, metabolic pathways, and pharmacokinetics .
特性
CAS番号 |
1219802-91-1 |
|---|---|
分子式 |
C10H9NO3 |
分子量 |
195.21 |
IUPAC名 |
ethyl 2,3,5,6-tetradeuterio-4-isocyanatobenzoate |
InChI |
InChI=1S/C10H9NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-6H,2H2,1H3/i3D,4D,5D,6D |
InChIキー |
CFEPCPHKICBCJV-LNFUJOGGSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C=O |
同義語 |
Ethyl 4-Isocyanatobenzoate--d4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



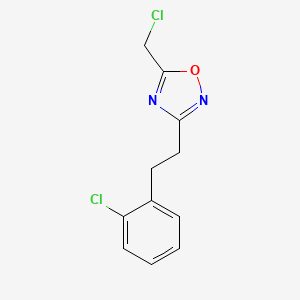
![[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid](/img/structure/B572720.png)

![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B572723.png)
![2-Azaspiro[3.3]heptan-6-ol](/img/structure/B572724.png)

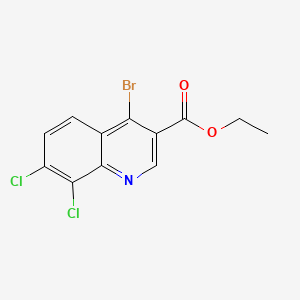
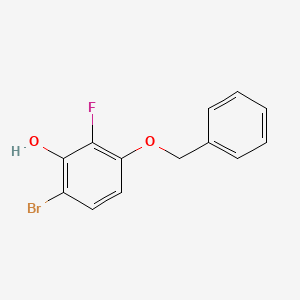
![3-Chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B572732.png)
![6-tert-butyl 3-methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B572733.png)
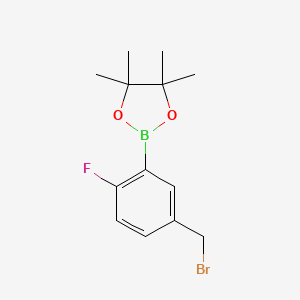
![3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B572735.png)
